molecular formula C5H12ClN B1379575 (But-3-en-2-yl)(methyl)amine hydrochloride CAS No. 22459-79-6

(But-3-en-2-yl)(methyl)amine hydrochloride

Cat. No. B1379575
CAS RN: 22459-79-6
M. Wt: 121.61 g/mol
InChI Key: VPOOODAACUUBNA-UHFFFAOYSA-N
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Description

“(But-3-en-2-yl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 22459-79-6 . It has a molecular weight of 121.61 and its IUPAC name is N-methylbut-3-en-2-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(But-3-en-2-yl)(methyl)amine hydrochloride” is 1S/C5H11N.ClH/c1-4-5(2)6-3;/h4-6H,1H2,2-3H3;1H . This indicates that the compound consists of a but-3-en-2-yl group, a methylamine group, and a hydrochloride group .


Physical And Chemical Properties Analysis

“(But-3-en-2-yl)(methyl)amine hydrochloride” has a melting point of 109-111 degrees Celsius . It has a molecular weight of 121.61 g/mol , and its topological polar surface area is 16.6 Ų .

Scientific Research Applications

Metabolism and Adduct Formation

Research has shown that heterocyclic amines like (But-3-en-2-yl)(methyl)amine hydrochloride undergo metabolic processes leading to the formation of macromolecular adducts in humans and rodents. Such processes are significant as they relate to exposure levels and carcinogenic potential. For instance, studies using accelerator mass spectrometry (AMS) have investigated protein and DNA adduct levels caused by low doses of heterocyclic amines, highlighting the different metabolite profiles and levels of bioactivation between humans and rodents (Turteltaub et al., 1999).

Biomarkers for Exposure

The search for reliable biomarkers for exposure to specific compounds is a significant area of research. For example, the development of assays for N2-(2'-deoxyguanosin-8-yl)PhIP in urine, based on liquid chromatography mass spectrometry, is a step forward in assessing internal exposure to genotoxic species from dietary sources (Fang et al., 2004).

Drug Development and Receptor Occupancy

In drug development, understanding the interactions between drugs and receptors is crucial. Studies exploring the occupancy of the 5-Hydroxytryptamine1A (5-HT(1A)) receptor by antagonists like DU 125530, using methods such as Positron Emission Tomography (PET), are fundamental in developing therapeutic agents for mood disorders (Rabiner et al., 2002).

Exposure Assessment and Carcinogenic Potential

Assessing human exposure to potentially carcinogenic compounds through food consumption is vital. Research has quantified the levels of carcinogenic heterocyclic amines in cooked foods and estimated the daily intake, providing essential data for evaluating the risk of diseases like cancer (Nagao et al., 1996).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methylbut-3-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-5(2)6-3;/h4-6H,1H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOOODAACUUBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-3-en-2-yl)(methyl)amine hydrochloride

CAS RN

22459-79-6
Record name (but-3-en-2-yl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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